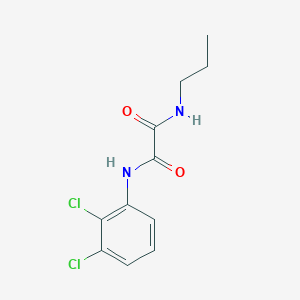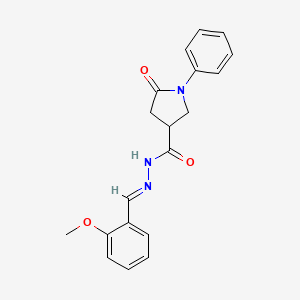
N-(2,3-dichlorophenyl)-N'-propylethanediamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-propylethanediamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a member of the amide family and is characterized by its ability to selectively inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of DPA involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. DPA has been shown to selectively target cancer cells that have a high level of PARP activity, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DPA has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit PARP, DPA has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. DPA has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DPA in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer and developing new cancer treatments. However, one of the limitations of using DPA is its potential toxicity. DPA has been shown to induce oxidative stress and cell death, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DPA in scientific research. One area of interest is the development of new cancer treatments that target PARP activity. DPA has shown promise in this area, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the use of DPA as a tool for studying the molecular mechanisms of cancer. By understanding the mechanisms of action of DPA, researchers can develop new strategies for cancer prevention and treatment.
Conclusion
In conclusion, DPA is a valuable tool for scientific research due to its unique properties. DPA has been extensively used in cancer research and has shown promise as a potential cancer treatment. Its ability to selectively target cancer cells and inhibit PARP activity makes it a valuable tool for studying the molecular mechanisms of cancer. However, further research is needed to determine its efficacy in clinical trials and to fully understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DPA has been extensively used in scientific research due to its unique properties. One of the primary applications of DPA is in cancer research. DPA has been shown to selectively inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. DPA has also been used in the development of new cancer treatments and as a tool for studying the molecular mechanisms of cancer.
Propiedades
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-6-14-10(16)11(17)15-8-5-3-4-7(12)9(8)13/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDIWNJFFWCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyclopropyl-4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-pyrrolidinone](/img/structure/B3909521.png)
![5-oxo-5-{[4-(propoxycarbonyl)phenyl]amino}pentanoic acid](/img/structure/B3909522.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)


![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)
![ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B3909606.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B3909607.png)

![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)